Acridine, 9-(1H-pyrrol-1-yl)-
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Overview
Description
Acridine, 9-(1H-pyrrol-1-yl)- is a heterocyclic compound that combines the acridine and pyrrole moieties. Acridine derivatives have been extensively studied due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties . The incorporation of a pyrrole ring into the acridine structure can potentially enhance these properties, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(1H-pyrrol-1-yl)- typically involves the reaction of acridine derivatives with pyrrole under specific conditions. One common method includes the Ullmann reaction, where N-phenylanthranilic acid is reacted with a copper catalyst to form the acridine core .
Industrial Production Methods
Industrial production methods for acridine, 9-(1H-pyrrol-1-yl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acridine, 9-(1H-pyrrol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acridine or pyrrole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridine N-oxides, while reduction can yield dihydroacridine derivatives .
Scientific Research Applications
Acridine, 9-(1H-pyrrol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antibacterial and antiviral properties.
Industry: Utilized in the development of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of acridine, 9-(1H-pyrrol-1-yl)- primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, leading to the inhibition of DNA replication and transcription . The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding during replication .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine-based anticancer drug.
Uniqueness
Acridine, 9-(1H-pyrrol-1-yl)- is unique due to the presence of the pyrrole ring, which can enhance its biological activity and specificity. This structural modification can potentially improve its efficacy as an anticancer and antibacterial agent compared to other acridine derivatives .
Properties
CAS No. |
60795-35-9 |
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Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
9-pyrrol-1-ylacridine |
InChI |
InChI=1S/C17H12N2/c1-3-9-15-13(7-1)17(19-11-5-6-12-19)14-8-2-4-10-16(14)18-15/h1-12H |
InChI Key |
PZFMGSWNUMNYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CC=C4 |
Origin of Product |
United States |
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